molecular formula C22H14ClFO3 B3750003 3-(2-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one

3-(2-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one

Cat. No.: B3750003
M. Wt: 380.8 g/mol
InChI Key: QGIOLUNFDKOQOY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one typically involves the condensation of appropriate substituted phenols with chromone derivatives. One common method includes the use of 3-hydroxyacetophenone and 2-chlorobenzaldehyde as starting materials, followed by cyclization and methoxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

3-(2-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenol
  • 2-(4-Chloro-3-fluorophenyl)cyclopropanamine
  • 3-Chloro-4-fluorophenol

Uniqueness

Compared to similar compounds, 3-(2-Chlorophenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(2-chlorophenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFO3/c23-20-4-2-1-3-17(20)19-13-27-21-11-16(9-10-18(21)22(19)25)26-12-14-5-7-15(24)8-6-14/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIOLUNFDKOQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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